Physico-Chemical Characterization and Profiling of (3-Ethyl-4-fluorophenyl)methanol in Preclinical Drug Development
Physico-Chemical Characterization and Profiling of (3-Ethyl-4-fluorophenyl)methanol in Preclinical Drug Development
Executive Summary
In the landscape of contemporary drug discovery, the strategic fluorination of aromatic building blocks has emerged as a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I frequently encounter the challenge of translating raw molecular structures into predictable, scalable behaviors in the lab. This whitepaper provides an in-depth physico-chemical characterization of (3-Ethyl-4-fluorophenyl)methanol , exploring its fundamental properties, structural topography, and the rigorous analytical protocols required to validate its utility in pharmaceutical synthesis.
Molecular Architecture & Fundamental Constants
(3-Ethyl-4-fluorophenyl)methanol is a specialized benzyl alcohol derivative. The integration of an ethyl group and a highly electronegative fluorine atom onto the benzene ring creates a unique steric and electronic environment. These modifications directly influence the molecule's lipophilicity, thermal stability, and metabolic resistance[2].
To establish a baseline for our analytical workflows, the core quantitative data and predicted physical properties are summarized below:
| Property | Value | Source / Methodology |
| IUPAC Name | (3-Ethyl-4-fluorophenyl)methanol | Standard Nomenclature |
| CAS Registry Number | 1135253-08-5 | USCKS Database[3] |
| Molecular Formula | C9H11FO | ChemSynthesis[4] |
| Molecular Weight | 154.18 g/mol | ChemSynthesis[4] |
| SMILES String | CCC1=CC(=CC=C1F)CO | ChemSynthesis[4] |
| Predicted Boiling Point | 232.9 ± 25.0 °C | ChemicalBook[5] |
| Predicted Density | ~1.1 g/cm³ | ChemicalBook[5] |
Electronic & Steric Topography (Structure-Property Relationships)
Understanding the physical properties of this compound requires a mechanistic analysis of its substituents:
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The Fluorine Effect: The fluorine atom at the para position (relative to the hypothetical unsubstituted core) exerts a strong inductive electron-withdrawing effect ( σI ) while simultaneously offering resonance electron donation ( σR ). This dual nature tightens the electron cloud of the aromatic ring, increasing the overall lipophilicity (LogP) of the molecule. Furthermore, the high bond dissociation energy of the C-F bond provides exceptional metabolic stability, shielding the aromatic ring from rapid cytochrome P450-mediated oxidation[1].
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The Ethyl Group: Positioned meta to the methanol moiety, the ethyl group introduces localized steric bulk and additional hydrophobicity. This physical bulk can dictate the rotational freedom of the molecule when binding to hydrophobic pockets in target proteins.
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The Hydroxymethyl Group: The primary alcohol serves as both a hydrogen bond donor and acceptor. It ensures the molecule retains sufficient aqueous solubility for formulation while acting as a versatile synthetic handle for downstream API manufacturing (e.g., etherification or oxidation)[2].
Empirical Characterization Protocols
Theoretical predictions (such as a boiling point of 232.9 °C[5]) must be empirically validated before this compound can be integrated into scale-up workflows. Below are the self-validating, step-by-step methodologies utilized in our laboratory to confirm these physical properties.
Protocol 1: Chromatographic Determination of Partition Coefficient (LogP)
Mechanistic Rationale: Traditional shake-flask methods for determining LogP are prone to emulsion formation and require large quantities of the compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) leverages the hydrophobic interactions between the analyte and a C18 stationary phase, providing a high-throughput, self-validating system when calibrated against known reference standards.
Step-by-Step Methodology:
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Standard Preparation: Dissolve 1.0 mg of (3-Ethyl-4-fluorophenyl)methanol in 1.0 mL of HPLC-grade methanol to create the analyte stock.
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Mobile Phase Configuration: Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v). Buffer the aqueous phase to pH 7.4 using a 10 mM phosphate buffer. Causality: Although the alcohol is non-ionizable at this pH, buffering ensures the suppression of any trace ionic impurities that could skew retention times.
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Chromatographic Execution: Inject 5 µL of the sample onto a C18 column (150 mm x 4.6 mm, 5 µm particle size) at a flow rate of 1.0 mL/min. Monitor the elution via UV detection at 254 nm.
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Self-Validation & Calibration: Inject a homologous series of reference standards with known LogP values (e.g., benzyl alcohol, toluene, bromobenzene). Plot the logarithm of the capacity factor ( logk′ ) against the literature LogP values to generate a linear calibration curve ( R2>0.99 ).
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Data Interpolation: Calculate the capacity factor for (3-Ethyl-4-fluorophenyl)methanol and interpolate its exact LogP from the validated calibration curve.
Protocol 2: Thermal Profiling via Simultaneous TGA/DSC
Mechanistic Rationale: Validating the predicted boiling point (~232.9 °C) is critical for designing safe synthetic scale-up parameters. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a self-validating cross-reference: the endothermic phase transition (boiling) recorded by the DSC must perfectly temporally align with the mass-loss derivative recorded by the TGA.
Step-by-Step Methodology:
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Sample Encapsulation: Accurately weigh 3.0 to 5.0 mg of the compound into an aluminum crucible. Critical Step: Pierce a microscopic hole in the crucible lid. Causality: This allows vapor to escape at the boiling point, preventing internal pressure buildup that would artificially elevate the boiling temperature.
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Atmospheric Control: Purge the furnace with dry Nitrogen gas at a continuous flow rate of 50 mL/min to prevent premature oxidative degradation of the ethyl or hydroxyl groups.
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Thermal Ramping: Equilibrate the system at 25 °C for 5 minutes. Initiate a linear heating ramp of 10 °C/min up to 300 °C.
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Thermogram Analysis: Identify the boiling point by locating the onset temperature of the sharp endothermic peak on the DSC heat flow curve. Validate this transition by confirming a simultaneous, rapid drop to 0% mass on the TGA curve.
Workflow Visualization: Property-Driven Drug Design
The physical properties of (3-Ethyl-4-fluorophenyl)methanol dictate its downstream trajectory in drug discovery. The logical relationship between physical characterization and API manufacturing is mapped below.
Caption: Workflow illustrating the physico-chemical profiling of (3-Ethyl-4-fluorophenyl)methanol.
Conclusion
The physico-chemical profile of (3-Ethyl-4-fluorophenyl)methanol—characterized by its balanced lipophilicity, thermal stability, and metabolic resistance—makes it a highly valuable intermediate in medicinal chemistry. By employing rigorous, self-validating analytical protocols like RP-HPLC and TGA/DSC, researchers can confidently transition this molecule from theoretical design into scalable API synthesis.
References
- ChemSynthesis.(3-ethyl-4-fluorophenyl)methanol - Physical Properties and Synthesis.
- USCKS.1135253-08-5 (3-ethyl-4-fluorophenyl)Methanol Supplier Data.
- ChemicalBook.1135253-08-5 | CAS DataBase - Chemical Properties.
- CymitQuimica.Bis(4-fluorophenyl)methanol - Chemical Stability and Drug Discovery.
- Royal Society of Chemistry (Organic & Biomolecular Chemistry).Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. CAS 365-24-2: Bis(4-fluorophenyl)methanol | CymitQuimica [cymitquimica.com]
- 3. 1135253-08-5 (3-ethyl-4-fluorophenyl)Methanol [uscks.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1135253-08-5 | CAS DataBase [chemicalbook.com]
